trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride
Description
Properties
IUPAC Name |
(3R,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.3ClH/c1-11-2-4-12(5-3-11)9-7-13-6-8(9)10;;;/h8-9H,2-7,10H2,1H3;3*1H/t8-,9-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRPCMFFHIHTHH-XSYCVHPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2COCC2N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2COC[C@@H]2N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride involves several steps. The synthetic route typically starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the piperazine moiety. The final step involves the formation of the trihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Chemical Profile :
- IUPAC Name : trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride
- Empirical Formula: C₉H₂₂Cl₃N₃O (Hill notation)
- Molecular Weight : 294.65–295 g/mol (variation due to rounding)
- CAS Number : 1390654-93-9 (trihydrochloride salt); free base CAS: 21404-86-4
- Salt Form : Trihydrochloride (3HCl) with 95% purity
- Stereochemistry : Racemic mixture
- LogP : -1.36 (indicative of high hydrophilicity)
Structural Features :
- Comprises a tetrahydrofuran ring substituted with a 4-methylpiperazinyl group and an amine group in the trans configuration.
- The trihydrochloride salt enhances solubility in aqueous media compared to the free base (C₉H₁₉N₃O) .
Table 1: Structural and Functional Comparison
Key Differentiators :
Core Structure: The target compound features a tetrahydrofuran ring, while Hoechst 33342 and 33258 contain benzimidazole cores . The benzimidazole moiety in Hoechst dyes enables strong DNA minor groove binding, critical for fluorescence applications .
Molecular Weight and Solubility :
- The target compound (MW ~295) is significantly smaller than Hoechst analogs (MW 533–562). Its lower molecular weight and hydrophilic nature (LogP = -1.36) suggest enhanced membrane permeability compared to bulkier Hoechst dyes, which rely on cell-penetrant properties for nuclear staining .
Functional Groups and Binding Specificity :
- Hoechst 33342 and 33258 bind preferentially to adenine-thymine (A-T) DNA regions via their benzimidazole groups, emitting blue fluorescence under UV light . The target compound lacks a planar aromatic system, precluding direct DNA interaction and suggesting divergent biological targets .
Synthetic and Stereochemical Considerations :
- The target compound is synthesized as a racemic mixture , whereas Hoechst dyes are conformationally rigid due to their benzimidazole structure. This rigidity is critical for their DNA-binding specificity .
Salt Forms and Stability :
- The trihydrochloride salt form of the target compound improves aqueous solubility, a feature shared with Hoechst dyes (also trihydrochlorides) . However, Hoechst derivatives include additional hydration (e.g., Hoechst 33342 trihydrate), which may influence storage stability .
Q & A
Q. What synthetic methodologies are recommended for preparing trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochloride?
The synthesis of structurally related piperazinyl compounds typically involves nucleophilic substitution or coupling reactions. For example, a protocol adapted from phosphazene derivative syntheses includes:
- Dissolving tetrachlorophosphazene precursors in THF with carbazolyldiamine and triethylamine (Et₃N) as a base to neutralize HCl byproducts.
- Reaction monitoring via thin-layer chromatography (TLC) over 3 days at room temperature.
- Isolation via column chromatography after filtration to remove triethylammonium chloride salts .
This method emphasizes solvent choice (THF), stoichiometric base use, and purification steps critical for minimizing impurities.
Q. How should researchers characterize the compound’s purity and structural integrity?
Key analytical approaches include:
- X-ray crystallography : Resolve stereochemistry and confirm molecular geometry (Supplementary Information in ).
- Physical properties : Compare melting points (e.g., related compounds in show mp 187–190°C) and spectral data (¹H/¹³C NMR, FTIR) .
- HPLC/MS : Detect trace impurities (e.g., analogs in require impurity profiling using reference standards) .
Q. What storage conditions ensure compound stability?
Store in sealed containers under cool (≤4°C), dry conditions to prevent hydrolysis or degradation. Similar piperazinyl derivatives in emphasize avoiding moisture and oxygen exposure .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Variables to test systematically:
- Solvent polarity : THF vs. DMF for solubility and reaction kinetics.
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄ in ) may enhance coupling efficiency .
- Reaction time : Extend beyond 72 hours if TLC indicates incomplete conversion .
Document yield improvements using Design of Experiments (DoE) to identify critical factors.
Q. How should researchers address contradictory analytical data (e.g., NMR vs. X-ray)?
- Case study : If NMR suggests a different stereoisomer than X-ray, re-examine sample preparation (e.g., crystallization conditions in ).
- Cross-validation : Use computational modeling (DFT) to predict NMR shifts or compare with literature data (e.g., triazolo derivatives in ) .
Q. What strategies are effective for impurity profiling and quantification?
- Reference standards : Utilize structurally defined impurities (e.g., lists dihydrochloride salts for calibration) .
- Chromatographic methods : Develop gradient HPLC protocols with UV/vis detection (λ = 254 nm) for baseline separation of closely eluting peaks.
Q. How can researchers validate the compound’s biological activity in vitro?
- Dose-response assays : Test across logarithmic concentrations (1 nM–100 µM) in cell-based models.
- Control compounds : Include analogs with known activity (e.g., triazolone derivatives in ) to benchmark potency .
Methodological Notes
- Data contradiction resolution : Prioritize orthogonal techniques (e.g., X-ray for conformation, NMR for dynamic behavior) .
- Synthetic scalability : Pilot reactions at 1–5 mmol scale before transitioning to >50 mmol batches to assess reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
